

# Technical Profile: 2-Fluoro-5-hydroxy-3-methoxypyridine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *2-Fluoro-5-hydroxy-3-methoxypyridine*

CAS No.: *1227511-69-4*

Cat. No.: *B1446512*

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Molecular Weight & Application Guide

## Executive Summary

In the high-precision landscape of fragment-based drug discovery (FBDD), **2-Fluoro-5-hydroxy-3-methoxypyridine** (CAS 1227511-69-4) serves as a high-value scaffold.<sup>[1]</sup> Its utility stems from the strategic placement of three distinct functional handles on the pyridine core: a fluorine atom for metabolic stability, a methoxy group for lipophilic tuning, and a hydroxyl group for coupling reactions.

The molecule's Molecular Weight of 143.12 g/mol is not merely a physical constant but its primary identifier in LC-MS workflows, serving as the "anchor mass" for quality control during library synthesis. This guide provides the definitive physicochemical data, validated synthetic routes, and analytical protocols required to utilize this compound effectively.

## Physicochemical Specifications

Accurate molecular weight calculations are critical for stoichiometry in parallel synthesis and for resolving isotopic patterns in High-Resolution Mass Spectrometry (HRMS).[1]

### Table 1: Core Chemical Data

Property	Value	Notes
Molecular Formula		Pyridine core + F, OH, OMe
Molecular Weight (Average)	143.12 g/mol	Used for molarity calculations
Monoisotopic Mass	143.038257 Da	Used for HRMS (M+H = 144.0455)
CAS Number	1227511-69-4	Primary commercial identifier
Physical State	Off-white to pale yellow solid	Hygroscopic; store under inert gas
Predicted pKa (OH)	~6.3 - 6.8	Acidic due to pyridine ring electron withdrawal
cLogP	~1.1 - 1.3	Moderate lipophilicity
Solubility	DMSO (>50 mM), Methanol	Limited solubility in non-polar alkanes

“

*Analyst Note: The monoisotopic mass of 143.038 Da is the exact mass of the most abundant isotope (*

*)*. In Mass Spectrometry, look for the peak at 144.046 Da.

## Synthetic Pathways & Production

Accessing this scaffold typically requires functionalizing a pre-existing pyridine core. The presence of the fluorine atom at C2 and the methoxy group at C3 directs subsequent substitution to the C5 position via steric and electronic control.

## Pathway A: Ir-Catalyzed Borylation / Oxidation (The "Scale-Up" Route)

This method is preferred for high purity as it avoids the formation of regioisomers common in electrophilic aromatic substitution.[1]

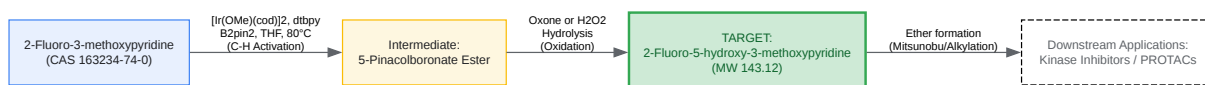
- Starting Material: 2-Fluoro-3-methoxypyridine (CAS 163234-74-0).[1][2][3]
- Step 1 (Borylation): Iridium-catalyzed C-H activation installs a pinacol boronate ester at the C5 position (sterically favored over C4).[1]
- Step 2 (Oxidation): The boronate ester is converted to the phenol (hydroxyl group) using Oxone or Hydrogen Peroxide.

## Pathway B: Demethylation of Dimethoxy Precursor

Alternatively, if 2-Fluoro-3,5-dimethoxypyridine is available, selective demethylation can yield the product, though controlling regioselectivity (C3 vs C5 methoxy cleavage) is challenging.[1]

## Visualization: Synthesis Workflow

The following diagram illustrates the primary synthetic logic (Pathway A) and the potential for divergent synthesis.



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Caption: Figure 1. Iridium-catalyzed C-H activation route to **2-Fluoro-5-hydroxy-3-methoxypyridine**.<sup>[1]</sup>

## Analytical Characterization Protocols

To validate the identity of CAS 1227511-69-4, researchers must employ a multi-modal approach. The molecular weight is the first gate of confirmation.

### Protocol 1: LC-MS Identification

Objective: Confirm MW and Purity.[1]

- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5  $\mu$ m).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 3 minutes.
- Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]
- Expected Signal:
  - Base Peak:  
m/z.[1]
  - Adducts:  
m/z may appear.[1]
  - Fragmentation: Loss of methyl radical (  
, -15 Da) or HF (-20 Da) at high collision energy.[1]

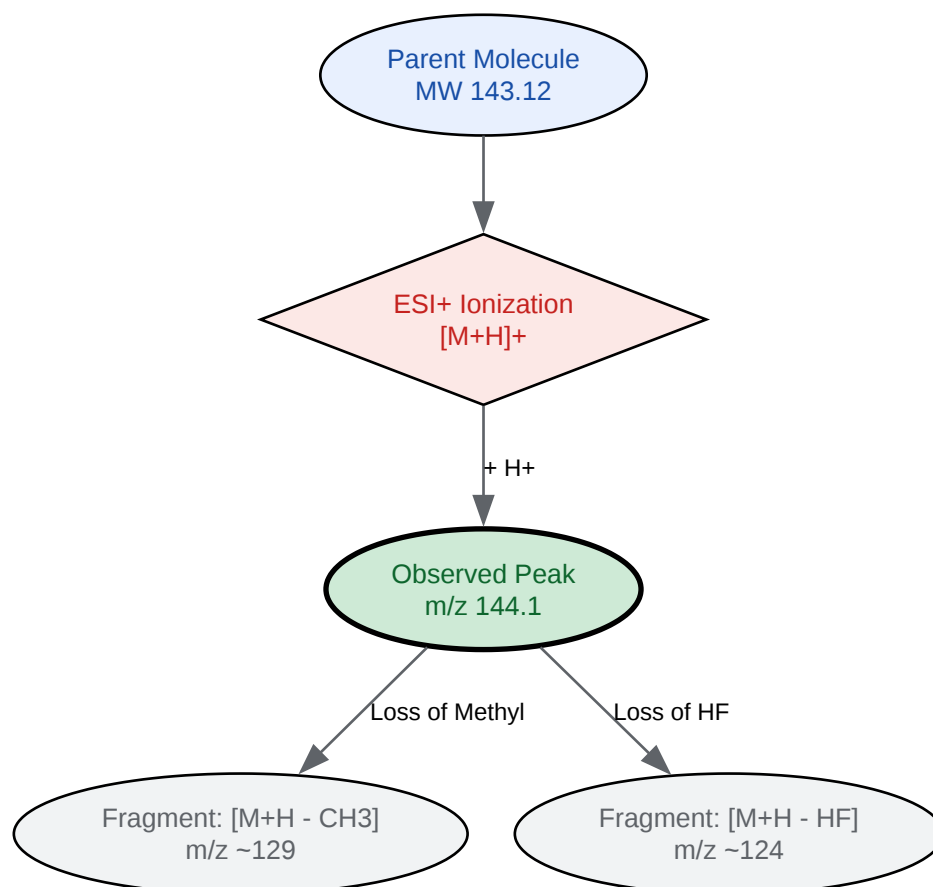
### Protocol 2: <sup>1</sup>H-NMR Validation

Objective: Confirm substitution pattern (Regiochemistry).

- Solvent: DMSO-d<sub>6</sub>.
- Key Signals:
  - ~3.85 ppm (s, 3H): Methoxy group (-OCH<sub>3</sub>).[1]

- ~9.8-10.5 ppm (br s, 1H): Hydroxyl group (-OH) (Exchangeable with  $D_2O$ ).
- ~7.0-7.8 ppm (2H): Aromatic protons.
  - Look for two distinct signals. The proton at C4 (between OMe and OH) will show different coupling constants ( ) compared to the proton at C6 (adjacent to N).
  - H-6: Typically a doublet of doublets (coupling with F-2).
  - H-4: Typically a doublet (coupling with F-2, long range).

## Visualization: Mass Spec Logic



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Caption: Figure 2.[1] Expected Mass Spectrometry fragmentation pattern for CAS 1227511-69-4.

## Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group makes it susceptible to oxidation over long periods if exposed to air.
- Reactivity:
  - Nucleophilic Attack: The C2-Fluorine is activated by the pyridine nitrogen.[1] It can be displaced by strong nucleophiles (amines, thiols) at elevated temperatures ( reaction), converting the scaffold into 2-amino or 2-thio derivatives.
  - O-Alkylation: The C5-Hydroxyl is readily alkylated using alkyl halides and a base ( or ) to generate ether-linked libraries.[1]

## References

- PubChem Compound Summary. (2025). 2-Fluoro-3-methoxypyridine (Precursor Analog).[1] [3] National Center for Biotechnology Information.[1] [\[Link\]](#)
- Hartwig, J. F. (2014).[4] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society. (Context on pyridine fluorination/functionalization). [\[Link\]](#)

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## Sources

- 1. 174669-74-0|2-Fluoropyridin-3-ol|BLD Pharm [\[bldpharm.com\]](http://bldpharm.com)

- [2. 136888-79-4|2-Fluoro-5-methoxypyridine|BLD Pharm \[bldpharm.com\]](#)
- [3. 2-Fluoro--4-iodo-5-isopropoxy-pyridine\\_2056110-52-0\\_杭州海瑞化工有限公司 \[hairuichem.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Technical Profile: 2-Fluoro-5-hydroxy-3-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1446512/docs#technical-profile-2-fluoro-5-hydroxy-3-methoxypyridine\]](https://www.benchchem.com/product/b1446512/docs#technical-profile-2-fluoro-5-hydroxy-3-methoxypyridine)

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